molecular formula C14H22N2OS2 B2487694 N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1704637-46-6

N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No. B2487694
M. Wt: 298.46
InChI Key: LGIVRQGASXFJLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide and related compounds involves several key steps, including condensation, reduction, and nucleophilic substitution reactions. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency and yield of these processes. For instance, N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives were synthesized under microwave irradiation, showcasing the versatility and adaptability of synthetic strategies in producing complex molecules efficiently (Chavan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been elucidated using techniques such as X-ray crystallography. This analysis provides insights into the arrangement of atoms within the molecule and its geometric parameters, crucial for understanding the compound's reactivity and properties. For example, the crystal structure of a related compound, N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide, has been determined, revealing the non-coplanarity between the isoxazole ring and the phenyl ring, which could influence its chemical behavior (Habibi et al., 2008).

Chemical Reactions and Properties

N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can participate in various chemical reactions, contributing to its application in synthesizing other complex molecules. For example, the tert-butyl group can act as a protecting group in peptide synthesis, highlighting the compound's utility in organic synthesis and drug development processes. The ability of related compounds to undergo transformations, such as condensation reactions with carbamimide to form novel derivatives, underscores the chemical versatility of these molecules (Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, such as solubility, melting point, and crystallinity, are vital for its application in various domains. These properties can be influenced by the compound's molecular structure and functional groups. Studies on related compounds have shown that modifications in the molecular structure can significantly affect their physical properties, such as solubility in organic solvents, which is crucial for their application in material science and pharmaceuticals (Kim et al., 2003).

Scientific Research Applications

Synthesis and Material Applications

  • The compound's structural features, such as the tert-butyl group and thiophenyl moiety, suggest its potential utility in the synthesis of polymers or materials with specific properties. For example, research on similar structures has led to the development of polyamides with notable thermal stability and solubility in various organic solvents, indicating the potential of N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in materials science, particularly for creating new polymeric materials with high performance in thermal stability and solubility (Hsiao, Yang, & Chen, 2000).

Organic Synthesis

  • Compounds with tert-butyl and thiophen-2-yl groups are known to serve as versatile intermediates in organic synthesis. For instance, they can facilitate the synthesis of a wide range of amines through asymmetric synthesis, highlighting the utility of such moieties in constructing complex organic molecules with high enantioselectivity (Ellman, Owens, & Tang, 2002). This suggests the potential of N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in asymmetric synthesis and organic chemistry research.

Pharmaceutical Research Applications

  • Similar structures have been explored for their cytotoxicity against human cancer cell lines, indicating the potential of such compounds in the design of anticancer agents. For instance, certain N-substituted derivatives have shown promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009). This demonstrates the potential pharmaceutical application of N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in drug discovery and development.

properties

IUPAC Name

N-tert-butyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS2/c1-14(2,3)15-13(17)16-7-6-12(19-10-8-16)11-5-4-9-18-11/h4-5,9,12H,6-8,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVRQGASXFJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(SCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

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